2-Bromo-1-isopropoxy-4-isopropylbenzene
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Overview
Description
2-Bromo-1-isopropoxy-4-isopropylbenzene is an organic compound with the molecular formula C12H17BrO. It is a brominated derivative of isopropylbenzene, featuring both isopropoxy and isopropyl groups attached to the benzene ring. This compound has garnered attention in scientific research due to its potential biological activity and various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isopropoxy-4-isopropylbenzene typically involves the bromination of 1-isopropoxy-4-isopropylbenzene. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar bromination reactions, optimized for yield and purity, using industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-isopropoxy-4-isopropylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-1-isopropoxy-4-isopropylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its effects on biological systems could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-1-isopropoxy-4-isopropylbenzene involves its interaction with molecular targets in biological systems. The bromine atom and isopropoxy group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-isopropylbenzene: Similar structure but lacks the isopropoxy group.
1-Bromo-4-isopropylbenzene: Similar structure but lacks the isopropoxy group.
2-Bromo-1-isopropoxybenzene: Similar structure but lacks the isopropyl group
Uniqueness
2-Bromo-1-isopropoxy-4-isopropylbenzene is unique due to the presence of both isopropoxy and isopropyl groups on the benzene ring, which can influence its reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various chemical and biological applications .
Properties
IUPAC Name |
2-bromo-4-propan-2-yl-1-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-8(2)10-5-6-12(11(13)7-10)14-9(3)4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGZSHBFMGAKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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